N-(4-methoxyphenyl)-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with methoxyphenyl, methyl, and benzenesulfonyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Substitution Reactions: The methoxyphenyl and methyl groups are introduced via nucleophilic substitution reactions, often using halogenated precursors and strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, halo, and other substituted aromatic compounds.
Scientific Research Applications
N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the pyrimidine core and benzenesulfonyl group.
4-Methoxyphenylacetone: Contains the methoxyphenyl group but differs in the overall structure and functional groups.
4-Methoxy-N-(4-methoxyphenyl)benzamide: Similar in having methoxyphenyl groups but differs in the amide linkage and overall structure.
Uniqueness
N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is unique due to its combination of a pyrimidine core with methoxyphenyl, methyl, and benzenesulfonyl groups. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H27N5O3S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O3S/c1-17-5-4-6-21(15-17)32(29,30)28-13-11-27(12-14-28)23-24-18(2)16-22(26-23)25-19-7-9-20(31-3)10-8-19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,26) |
InChI Key |
LRLRAYKJGPSRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.